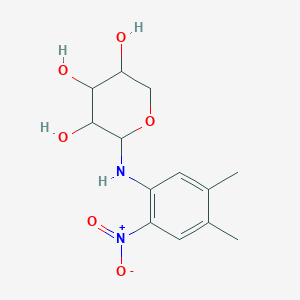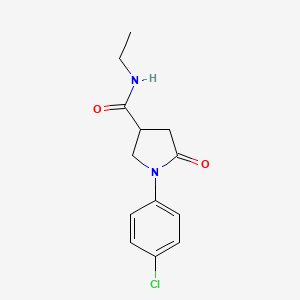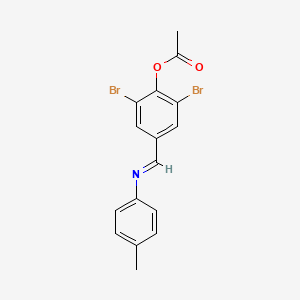
N-(4,5-dimethyl-2-nitrophenyl)pentopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,5-Dimethyl-2-nitrophenyl)amino]oxane-3,4,5-triol is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-Dimethyl-2-nitrophenyl)amino]oxane-3,4,5-triol typically involves multiple steps. One common method starts with the nitration of 4,5-dimethylphenylamine to introduce the nitro group. This is followed by the formation of the oxane ring through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-Dimethyl-2-nitrophenyl)amino]oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to optimize the yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxane derivatives.
Scientific Research Applications
2-[(4,5-Dimethyl-2-nitrophenyl)amino]oxane-3,4,5-triol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[(4,5-Dimethyl-2-nitrophenyl)amino]oxane-3,4,5-triol exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, altering their activity. The oxane ring provides structural stability and can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-2-nitroaniline: Shares the nitrophenyl group but lacks the oxane ring.
2,4-Dimethylphenyl(2-nitrophenyl)sulfane: Contains a similar aromatic structure but with a sulfane group instead of an oxane ring.
Uniqueness
2-[(4,5-Dimethyl-2-nitrophenyl)amino]oxane-3,4,5-triol is unique due to the presence of both the nitrophenyl group and the oxane ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18N2O6 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-(4,5-dimethyl-2-nitroanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18N2O6/c1-6-3-8(9(15(19)20)4-7(6)2)14-13-12(18)11(17)10(16)5-21-13/h3-4,10-14,16-18H,5H2,1-2H3 |
InChI Key |
WLLHTFRIRXXZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])NC2C(C(C(CO2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(E)-[(3-methylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B11108647.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(E)-(pyridin-3-YL)methylidene]acetohydrazide](/img/structure/B11108657.png)

![3-(2-chlorophenyl)-N-[3-(diethylamino)propyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11108666.png)

![2,4-dichloro-N-{2-[(2Z)-2-(1-methylpropylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11108673.png)

![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11108681.png)
![3-(4-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11108688.png)
![4-Tert-butylcyclohexyl 4-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B11108692.png)
![1-(2,4-Dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol](/img/structure/B11108695.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11108697.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide](/img/structure/B11108704.png)
